Aminomethylphosphonate

Descripción general

Descripción

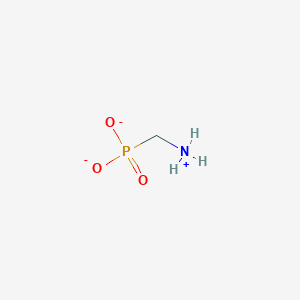

(aminomethyl)phosphonate(1-) is an organophosphate oxoanion that is the conjugate base of aminomethylphosphonic acid, obtained by deprotonation of the phosphonic acid group and protonation of the amino group; major species at pH 7.3. It is a conjugate base of an (aminomethyl)phosphonic acid.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Aminomethylphosphonate and its derivatives are recognized for their biological activities, particularly as analogs of amino acids. Their structural similarity to natural amino acids allows them to interact with biological systems effectively.

Key Applications:

- Antitumor Activity: Recent studies have demonstrated that α-aminophosphonates exhibit significant cytotoxic effects against various cancer cell lines, including breast carcinoma. For instance, a study reported that synthesized α-aminophosphonates showed moderate to high anticancer activity compared to standard treatments like 5-fluorouracil .

- Antiviral and Antibacterial Properties: These compounds have been investigated for their potential as antiviral agents and antibacterial drugs. Their ability to inhibit essential cellular pathways makes them valuable in developing new therapeutic agents .

- Enzyme Inhibition: Aminomethylphosphonates serve as enzyme inhibitors, which can modulate metabolic pathways and are useful in drug development for metabolic disorders .

Agricultural Applications

In agriculture, this compound is utilized primarily as a herbicide and pesticide. Its effectiveness in controlling various pests and weeds has made it a critical component in agrochemicals.

Key Applications:

- Herbicides: this compound is a key ingredient in glyphosate formulations, widely used for weed control. The compound's ability to inhibit specific metabolic pathways in plants contributes to its herbicidal activity .

- Plant Growth Regulators: It is also employed as a plant growth regulator, enhancing crop yield and resilience against environmental stressors .

Environmental Science

The environmental impact of this compound is significant due to its widespread use in agriculture. Its metabolites, particularly aminomethylphosphonic acid (AMPA), have been detected in various water bodies, raising concerns about ecological toxicity.

Key Findings:

- Contamination Studies: Research has shown that this compound and its byproducts can accumulate in aquatic organisms, leading to potential toxic effects on ecosystems . For example, studies indicated that glyphosate and AMPA levels exceeded safe thresholds in several river basins .

- Biodegradation Research: Investigations into the biodegradation of aminomethylphosphonates highlight the need for effective monitoring and management strategies to mitigate environmental risks associated with these compounds .

Data Tables

Case Studies

- Breast Cancer Treatment Study: A study involving the synthesis of novel α-aminophosphonates showed promising results in reducing tumor mass in animal models. Histopathological examinations indicated decreased proliferation of tumor cells following treatment with these compounds, showcasing their potential as anticancer agents .

- Environmental Impact Assessment: Research conducted on the Mississippi River basin revealed concerning levels of glyphosate and AMPA, indicating significant environmental contamination from agricultural runoff. This study emphasized the importance of regulating this compound use to protect aquatic ecosystems .

Análisis De Reacciones Químicas

Key Mechanistic Steps:

-

Imine Formation : Condensation of the amine and aldehyde generates an imine intermediate .

-

Nucleophilic Attack : The phosphite attacks the electrophilic imine carbon, forming a P–C bond .

-

Protonation/Deprotonation : Stabilization of the α-aminophosphonate product .

Optimized Conditions:

This method is scalable and adaptable to diverse substrates, including N-Boc-protected imines for enantioselective synthesis .

Degradation Pathways

AMPA undergoes both abiotic and biotic degradation, influencing its environmental persistence:

Abiotic Degradation:

-

Oxidative Breakdown with MnO₂ :

| Degradant | Degradation Rate (50°C) | Inhibitors |

|---|---|---|

| Glyphosate | 0.25 hr⁻¹ | Cu²⁺ (complexation) |

| AMPA | 0.12 hr⁻¹ | High Mn²⁺ |

Biotic Degradation:

Coordination Chemistry

AMPA forms stable complexes with divalent metals, influencing its environmental mobility and toxicity:

Metal Binding Modes:

| Metal (M²⁺) | Complex Structure | Collisional Cross Section (Ų) | Stability Constant (log K) |

|---|---|---|---|

| Mg²⁺ | [M + AMPA – H]⁺ | 120–135 | 4.2 ± 0.3 |

| Cu²⁺ | Multinuclear clusters | 145–160 | 8.7 ± 0.5 |

DFT studies reveal preferred geometries (e.g., octahedral for Mg²⁺, square planar for Cu²⁺) . These complexes are critical in herbicide formulations and environmental chelation .

Biochemical Reactivity

AMPA inhibits key enzymes via its N–C–P backbone:

Biosynthetic studies in Streptomyces reveal AMPA originates from 2-hydroxyethylphosphonate via oxidative cleavage and transamination :

Propiedades

IUPAC Name |

phosphonatomethylazanium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH6NO3P/c2-1-6(3,4)5/h1-2H2,(H2,3,4,5)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGRVRXRGTBOSHW-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C([NH3+])P(=O)([O-])[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH5NO3P- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.029 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.